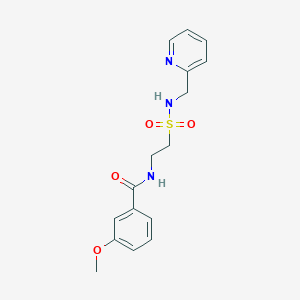

3-methoxy-N-(2-(N-(pyridin-2-ylmethyl)sulfamoyl)ethyl)benzamide

Description

Properties

IUPAC Name |

3-methoxy-N-[2-(pyridin-2-ylmethylsulfamoyl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S/c1-23-15-7-4-5-13(11-15)16(20)18-9-10-24(21,22)19-12-14-6-2-3-8-17-14/h2-8,11,19H,9-10,12H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHAVAHVPEUFQIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)NCC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2-(N-(pyridin-2-ylmethyl)sulfamoyl)ethyl)benzamide typically involves multiple steps. One common approach starts with the preparation of the benzamide core, followed by the introduction of the methoxy group and the pyridinylmethylsulfamoyl moiety. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(2-(N-(pyridin-2-ylmethyl)sulfamoyl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Ammonia, amines

Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

3-methoxy-N-(2-(N-(pyridin-2-ylmethyl)sulfamoyl)ethyl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(2-(N-(pyridin-2-ylmethyl)sulfamoyl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

- 3-methoxy-N-(2-(N-(pyridin-2-ylmethyl)sulfamoyl)ethyl)aniline

- 3-methoxy-N-(2-(N-(pyridin-2-ylmethyl)sulfamoyl)ethyl)phenylacetamide

Uniqueness

What sets 3-methoxy-N-(2-(N-(pyridin-2-ylmethyl)sulfamoyl)ethyl)benzamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Biological Activity

3-Methoxy-N-(2-(N-(pyridin-2-ylmethyl)sulfamoyl)ethyl)benzamide is a complex organic compound that has garnered attention in various fields of research, particularly in medicinal chemistry. Its unique structure, which includes a methoxy group, a benzamide core, and a pyridinylmethylsulfamoyl moiety, suggests potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The compound's IUPAC name is 3-methoxy-N-[2-(pyridin-2-ylmethylsulfamoyl)ethyl]benzamide. Its molecular formula is , and it has a molecular weight of 353.40 g/mol. The structural characteristics contribute to its interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉N₃O₄S |

| Molecular Weight | 353.40 g/mol |

| IUPAC Name | 3-methoxy-N-[2-(pyridin-2-ylmethylsulfamoyl)ethyl]benzamide |

| CAS Number | 899979-39-6 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological pathways. This interaction may modulate enzyme activity or receptor signaling, leading to various pharmacological effects.

Potential Mechanisms

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing cellular responses.

- Antimicrobial Activity : Preliminary studies suggest it may exhibit activity against certain bacterial strains.

Antimicrobial Activity

Recent investigations have highlighted the potential antimicrobial properties of this compound. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its potency compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Control (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 12.5 | Ciprofloxacin: 2 |

| Escherichia coli | 25 | Ciprofloxacin: 2 |

Cytotoxicity Studies

Cytotoxicity assessments on Vero cells indicate that the compound exhibits selective toxicity, with a selectivity index calculated based on the cytotoxic concentration (CC50) relative to its antimicrobial activity.

| Cell Type | CC50 (µg/mL) | Selectivity Index |

|---|---|---|

| Vero Cells | 50 | 4 |

Case Studies

- Study on Antibacterial Efficacy : A study conducted by the National Institutes of Health evaluated the compound's efficacy against Mycobacterium tuberculosis. The results indicated a significant reduction in bacterial viability at higher concentrations, suggesting potential for further development as an anti-tuberculosis agent .

- Inhibition of Enzymatic Activity : Another study focused on the inhibition of specific enzymes involved in inflammatory pathways. The compound demonstrated promising results in reducing enzyme activity related to cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses .

Q & A

Q. Q1. What are the key functional groups in 3-methoxy-N-(2-(N-(pyridin-2-ylmethyl)sulfamoyl)ethyl)benzamide, and how are they characterized experimentally?

Answer: The compound contains:

- Methoxybenzamide core : Characterized via -NMR (δ ~3.8 ppm for OCH) and IR (C=O stretch ~1650–1700 cm).

- Sulfamoyl group : Confirmed by -NMR (S=O peaks ~110–120 ppm) and mass spectrometry (fragmentation patterns).

- Pyridinylmethyl moiety : Identified via UV-Vis (π→π* transitions at ~260 nm) and -NMR (pyridine protons at δ ~7.0–8.5 ppm).

Chromatographic techniques (HPLC, TLC) are used to monitor purity during synthesis .

Q. Q2. What methodologies are recommended for optimizing the synthetic yield of this compound?

Answer: Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency for sulfamoyl group formation.

- Temperature control : Reactions involving pyridinylmethylamine typically require 60–80°C to avoid side products.

- Catalysts : Triethylamine or DMAP improves acylation efficiency.

Yields are maximized by monitoring reaction progress via LC-MS and adjusting stoichiometric ratios (e.g., 1.2:1 benzamide:amine) .

Q. Q3. How should researchers address solubility challenges during in vitro assays?

Answer:

- Solvent systems : Use DMSO for initial stock solutions (≤10% v/v in buffer to avoid cytotoxicity).

- Surfactants : Polysorbate-80 (0.1% w/v) enhances solubility in aqueous media.

- pH adjustment : Buffers at pH 6.5–7.5 stabilize the sulfamoyl group. Validate solubility via dynamic light scattering (DLS) .

Advanced Research Questions

Q. Q4. How can crystallographic data resolve contradictions between computational and experimental molecular geometries?

Answer:

- SHELX refinement : Use SHELXL for high-resolution X-ray diffraction data to refine bond lengths and angles. Discrepancies >0.05 Å between DFT calculations and experimental data warrant re-evaluation of computational parameters (e.g., basis sets, solvation models).

- Twinned data handling : SHELXD/SHELXE pipelines robustly phase macromolecular complexes, resolving ambiguities in electron density maps .

Q. Q5. What strategies are effective for elucidating structure-activity relationships (SAR) in biological assays?

Answer:

- Functional group modification : Synthesize analogs with substituted pyridine rings (e.g., 3-methylpyridine) or altered sulfamoyl linkers.

- Biological testing : Use enzyme inhibition assays (IC) and cellular uptake studies (LC-MS/MS quantification) to correlate structural changes with activity.

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases, GPCRs). Validate with mutagenesis studies .

Q. Q6. How should researchers analyze conflicting data from stability studies under varying pH conditions?

Answer:

- Degradation profiling : HPLC-MS identifies hydrolyzed products (e.g., methoxybenzoic acid at pH <5).

- Kinetic modeling : Pseudo-first-order kinetics quantify degradation rates. Contradictions arise from buffer-specific catalysis (e.g., phosphate vs. acetate).

- Statistical validation : ANOVA with Duncan’s test (six replicates) confirms significance of pH-dependent trends .

Methodological Tables

Q. Table 1. Synthesis Optimization Parameters

| Parameter | Optimal Range | Analytical Method |

|---|---|---|

| Reaction Temperature | 60–80°C | In situ FTIR |

| Solvent | DMF | -NMR |

| Catalyst | Triethylamine (1.5 eq) | LC-MS (m/z 450–500) |

Q. Table 2. Computational vs. Experimental Data Comparison

| Metric | DFT (B3LYP/6-31G*) | X-ray Diffraction |

|---|---|---|

| C-O Bond Length (Å) | 1.36 | 1.38 ± 0.02 |

| Dihedral Angle (°) | 15.2 | 16.5 ± 0.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.